molecular formula C10H6BrNOS B13338080 4-(5-Bromothiazol-2-yl)benzaldehyde

4-(5-Bromothiazol-2-yl)benzaldehyde

Cat. No.: B13338080
M. Wt: 268.13 g/mol
InChI Key: GKELCZSBLAFMAD-UHFFFAOYSA-N
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Description

4-(5-Bromothiazol-2-yl)benzaldehyde is an organic compound with the molecular formula C10H6BrNOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromothiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiazol-2-yl)benzaldehyde typically involves the bromination of thiazole derivatives followed by formylation. One common method includes dissolving the precursor compound in dimethylformamide (DMF) and adding N-bromosuccinimide (NBS) as the brominating agent. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromothiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Palladium catalysts are often used in cross-coupling reactions.

Major Products:

    Oxidation: 4-(5-Bromothiazol-2-yl)benzoic acid.

    Reduction: 4-(5-Bromothiazol-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromothiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(5-Bromothiazol-2-yl)benzaldehyde involves its interaction with various molecular targets. The bromothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Uniqueness: 4-(5-Bromothiazol-2-yl)benzaldehyde is unique due to the presence of both a bromothiazole ring and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H6BrNOS

Molecular Weight

268.13 g/mol

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)benzaldehyde

InChI

InChI=1S/C10H6BrNOS/c11-9-5-12-10(14-9)8-3-1-7(6-13)2-4-8/h1-6H

InChI Key

GKELCZSBLAFMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(S2)Br

Origin of Product

United States

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